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Compound of Interest

Compound Name: 6, 7-Dihydro-4(5H)-benzofuranone

Cat. No.: B090815

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
6,7-Dihydro-4(5H)-benzofuranone, a heterocyclic ketone of interest in synthetic and medicinal
chemistry. This document summarizes key thermodynamic data, details the experimental
methodologies used for their determination, and presents a relevant synthetic pathway. The
information is intended to be a valuable resource for researchers and professionals involved in
the study and application of this compound.

Core Thermodynamic Data

The thermodynamic properties of 6,7-Dihydro-4(5H)-benzofuranone have been determined
through a combination of experimental measurements and computational studies. The key
gquantitative data are summarized in the tables below. These values are essential for
understanding the energetic landscape of the molecule, which is critical for reaction design,
process optimization, and computational modeling.

Table 1: Experimentally Determined Molar Enthalpies of 6,7-Dihydro-4(5H)-benzofuranone at
T=298.15K
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Thermodynamic
Symbol Value (kJ-mol-?) Method
Parameter

Standard Molar
Enthalpy of Formation  AfHm°(Q) -226.0+ 2.8

Derived from

calorimetry
(gaseous phase)
Standard Molar ]
) ) Static Bomb
Enthalpy of Formation  AfHm°(l) Data not available ]
o Calorimetry
(liquid phase)
Standard Molar
) Calvet
Enthalpy of AvapHm® Data not available ) ]
o Microcalorimetry
Vaporization

Note: The standard molar enthalpy of formation in the gaseous phase is a derived value based
on the experimental determination of the standard molar enthalpy of formation in the liquid
phase and the standard molar enthalpy of vaporization. While the abstract of the primary
source indicates these values were measured, the specific experimental values for the liquid
phase enthalpy of formation and the enthalpy of vaporization were not available in the publicly
accessible literature at the time of this guide's compilation.[1]

Experimental Protocols

The determination of the thermodynamic properties of 6,7-Dihydro-4(5H)-benzofuranone
relies on precise calorimetric techniques. The following sections detail the principles and
general procedures for the experimental methods cited.

Static Bomb Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the liquid phase (AfHw°(l)) of 6,7-Dihydro-4(5H)-
benzofuranone was determined using static bomb calorimetry.[1] This technique measures the
heat of combustion of a substance at constant volume.

Methodology:

o Sample Preparation: A precisely weighed sample of 6,7-Dihydro-4(5H)-benzofuranone is
placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is
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positioned in contact with the sample.

e Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

e Immersion: The bomb is placed in a well-insulated outer container (calorimeter) filled with a
known mass of water. The temperature of the water is monitored with a high-precision
thermometer.

« Ignition: The sample is ignited by passing an electric current through the fuse wire. The
complete combustion of the organic compound releases heat.

o Temperature Measurement: The heat released by the combustion is absorbed by the bomb
and the surrounding water, causing a rise in temperature. The temperature change is
carefully recorded.

o Calculation: The heat of combustion is calculated from the temperature change and the heat
capacity of the calorimeter system (which is determined by calibrating with a substance of
known heat of combustion, such as benzoic acid). The standard enthalpy of combustion is
then used to derive the standard enthalpy of formation using Hess's Law.

A general workflow for this experimental setup is illustrated below.
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Static Bomb Calorimetry Workflow
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Static Bomb Calorimetry Experimental Workflow

Calvet Microcalorimetry for Enthalpy of Vaporization

The standard molar enthalpy of vaporization (AvapHm°) of 6,7-Dihydro-4(5H)-benzofuranone
was measured using Calvet microcalorimetry.[1] This technique is a highly sensitive method for
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measuring small heat effects.
Methodology:

o Sample Introduction: A small, accurately weighed sample of liquid 6,7-Dihydro-4(5H)-
benzofuranone is introduced into a sample cell within the calorimeter.

 |sothermal Conditions: The calorimeter is maintained at a constant temperature (isothermal).

» Vaporization: The sample is vaporized under controlled conditions (e.g., by dropping the
sample into a heated zone or by applying a vacuum).

o Heat Flow Measurement: The energy required to vaporize the sample is measured by a
series of thermocouples (a thermopile) that surround the sample cell. This heat flow is
detected as a temperature difference between the sample cell and a reference cell.

 Signal Integration: The signal from the thermopile is integrated over time to determine the
total heat absorbed during the vaporization process.

o Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat
absorbed by the number of moles of the sample.

Synthetic Pathway Visualization

6,7-Dihydro-4(5H)-benzofuranone serves as a key intermediate in the synthesis of more
complex heterocyclic structures. One notable application is in the construction of the
furacridone ring system. The reaction involves the condensation of 6,7-Dihydro-4(5H)-
benzofuranone with 2-bromo-N-(3-methoxyphenyl)acetamide.

The logical flow of this synthetic transformation is depicted in the following diagram.
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Synthesis of Furacridone Ring System

6,7-Dihydro-4(5H)-benzofuranone 2-Bromo-N-(3-methoxyphenyl)acetamide
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Furacridone Synthesis Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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